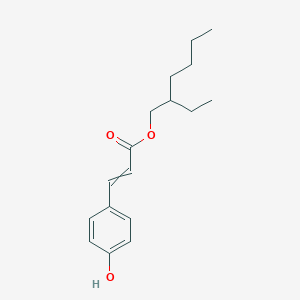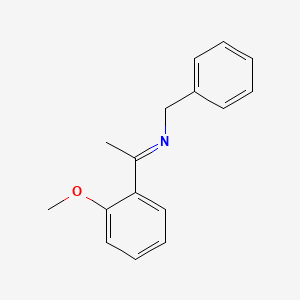![molecular formula C24H34O2Te2 B14290865 1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene CAS No. 114639-12-2](/img/structure/B14290865.png)
1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene is an organotellurium compound with the molecular formula C24H34O2Te2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene typically involves the reaction of tellurium-containing reagents with ethoxy-substituted benzene derivatives. One common method includes the use of tellurium tetrachloride (TeCl4) and ethoxybenzene in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures .
Industrial Production Methods
the principles of organotellurium chemistry suggest that scalable methods would involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental tellurium state.
Substitution: It can participate in nucleophilic substitution reactions, where the tellurium atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and organometallic reagents are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives .
Scientific Research Applications
1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts
Mechanism of Action
The mechanism of action of 1-ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-[(4-ethoxyphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)tellanyl]benzene
- 1-Methyl-4-[(4-methylphenyl)tellanyl]benzene
Uniqueness
1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene is unique due to its extended tellurium-containing alkyl chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114639-12-2 |
|---|---|
Molecular Formula |
C24H34O2Te2 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
1-ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene |
InChI |
InChI=1S/C24H34O2Te2/c1-3-25-21-11-15-23(16-12-21)27-19-9-7-5-6-8-10-20-28-24-17-13-22(14-18-24)26-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
GLFLDSSUUXFYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Te]CCCCCCCC[Te]C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


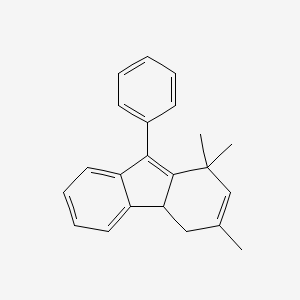

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
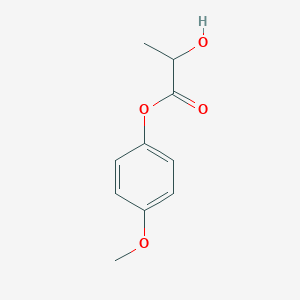

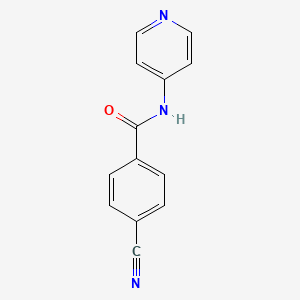
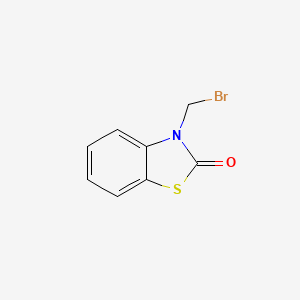
![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
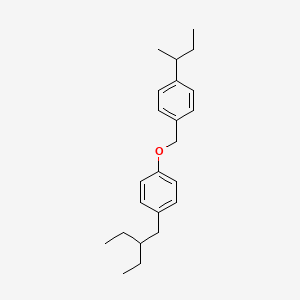
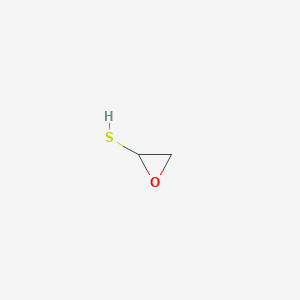
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
